An In-depth Technical Guide to N-diethylsilyl-N-triethylsilylethanamine: Structure, Synthesis, and Potential Applications
An In-depth Technical Guide to N-diethylsilyl-N-triethylsilylethanamine: Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the putative compound N-diethylsilyl-N-triethylsilylethanamine. As this specific molecule is not readily found in commercial inventories or extensively documented in scientific literature, this document will establish its probable structure, propose a viable synthetic pathway, and predict its physicochemical properties and reactivity based on the well-established chemistry of related N,N-bis(silyl)amines. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and application of novel organosilicon compounds.
Identification and Proposed Structure
A search of chemical databases for "N-diethylsilyl-N-triethylsilylethanamine" does not yield a specific CAS number. This suggests that the compound is either novel or not yet widely reported in the chemical literature. Based on standard IUPAC nomenclature, the name designates an ethanamine backbone where the two hydrogen atoms on the nitrogen are substituted with a diethylsilyl group (-SiH(CH2CH3)2) and a triethylsilyl group (-Si(CH2CH3)3).
Therefore, the proposed structure for N-diethylsilyl-N-triethylsilylethanamine is as follows:
Caption: Proposed 2D Structure of N-diethylsilyl-N-triethylsilylethanamine.
Proposed Synthesis
The synthesis of N,N-bis(silyl)amines can be achieved through several methods, with the dehydrocoupling of amines and silanes being a prominent route.[1] A plausible synthetic pathway for N-diethylsilyl-N-triethylsilylethanamine would involve a two-step process starting from ethanamine.
Step 1: Monosilylation of Ethanamine
The initial step would involve the reaction of ethanamine with one of the silyl chlorides, for instance, triethylsilyl chloride, in the presence of a base to neutralize the HCl byproduct.
Step 2: Second Silylation
The resulting N-triethylsilylethanamine would then be reacted with diethylsilyl chloride to yield the final product.
A detailed experimental protocol is proposed below:
Experimental Protocol: Synthesis of N-diethylsilyl-N-triethylsilylethanamine
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Reaction Setup: A dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of ethanamine (1.0 eq) in a suitable anhydrous solvent (e.g., diethyl ether or toluene).
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First Silylation: The solution is cooled to 0 °C in an ice bath. Triethylsilyl chloride (1.0 eq) is added dropwise via the dropping funnel. After the addition is complete, a tertiary amine base such as triethylamine (1.1 eq) is added to scavenge the generated HCl. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.
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Work-up and Isolation of Intermediate: The reaction mixture is filtered to remove the triethylammonium chloride salt. The solvent is removed from the filtrate under reduced pressure to yield crude N-triethylsilylethanamine.
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Second Silylation: The crude N-triethylsilylethanamine is redissolved in an anhydrous solvent under an inert atmosphere. The solution is cooled to 0 °C, and diethylsilyl chloride (1.0 eq) is added dropwise, followed by the addition of triethylamine (1.1 eq).
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Final Work-up and Purification: The reaction is stirred at room temperature for 24-48 hours. The mixture is filtered, and the solvent is evaporated. The crude N-diethylsilyl-N-triethylsilylethanamine is then purified by fractional distillation under reduced pressure.
Caption: Proposed two-step synthesis of N-diethylsilyl-N-triethylsilylethanamine.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of N-diethylsilyl-N-triethylsilylethanamine based on its structure and by analogy to similar silylamines.
| Property | Predicted Value | Rationale/Comparison |
| Molecular Formula | C12H31NSi2 | Based on the proposed structure. |
| Molecular Weight | 245.56 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless liquid | Silylamines are typically colorless liquids.[2] |
| Boiling Point | ~200-220 °C | Expected to be higher than related monosilylamines due to increased molecular weight. |
| Solubility | Soluble in organic solvents (ethers, hydrocarbons), reactive with protic solvents (water, alcohols). | The Si-N bond is susceptible to hydrolysis.[1] |
| Density | ~0.8-0.9 g/mL | Similar to other silylamines.[2] |
Potential Reactivity and Applications
N,N-bis(silyl)amines are versatile reagents in organic synthesis, primarily due to the reactivity of the silicon-nitrogen bond.[3]
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Silylating Agent: The compound can act as a silylating agent, transferring the diethylsilyl or triethylsilyl group to other nucleophiles. The presence of two different silyl groups could potentially allow for selective transfer under specific conditions.
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Nucleophilicity: While the nitrogen lone pair is involved in p(π)-d(π) bonding with the silicon atoms, rendering it less nucleophilic than a typical amine, N,N-bis(silyl)amines can still react with strong electrophiles.[3]
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Precursor to Other Organosilicon Compounds: The Si-N bond can be cleaved to generate other functionalized silanes.
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Applications in Drug Development: Silylation is a common technique in drug development to improve the solubility, stability, and bioavailability of drug candidates. The unique steric and electronic properties of the diethylsilyl and triethylsilyl groups could be explored in this context.
Caption: Potential application as a silylating agent.
Proposed Spectroscopic Characterization
To confirm the identity and purity of synthesized N-diethylsilyl-N-triethylsilylethanamine, the following spectroscopic techniques would be essential:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl groups attached to the silicon atoms and the ethanamine backbone. The Si-H proton of the diethylsilyl group should appear as a distinct multiplet.
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¹³C NMR: The carbon NMR spectrum will show resonances for all the unique carbon atoms in the molecule.
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²⁹Si NMR: This technique would be highly informative, showing two distinct signals for the two different silicon environments.
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Infrared (IR) Spectroscopy: A characteristic Si-H stretching vibration should be observable around 2100-2200 cm⁻¹. The spectrum will also show C-H and C-N stretching and bending vibrations.
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Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M+) and characteristic fragmentation patterns involving the loss of ethyl groups and cleavage of the Si-N bond.
Safety and Handling
Silylamines are generally moisture-sensitive and can react with water to release the corresponding amine and silanol.[4] Therefore, N-diethylsilyl-N-triethylsilylethanamine should be handled under an inert atmosphere. It is also expected to be flammable and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.
References
- Corriu, R. J. P., Moreau, J. J. E., & Pataud-Sat, M. (1990). Silylamines in organic synthesis. Reactivity of N,N-bis(silyl)enamines toward electrophiles. A route to substituted 2-aza-1,3-butadienes and pyridines. The Journal of Organic Chemistry, 55(13), 3979-3985.
- Ioffe, S. L., Lesiv, A. V., Strelenko, Y. A., Bliznets, I. V., & Tartakovsky, V. A. (2002). Reactions of N,N-bis(siloxy)enamines with trimethylsilyl cyanide: aliphatic nitro compounds as convenient precursors of 5-aminoisoxazoles.
- Clarke, J. J., Devaraj, K., Bestvater, B. P., Kojima, R., Eisenberger, P., DeJesus, J. F., & Crudden, C. M. (2022). Hydrosilylation and Mukaiyama aldol-type reaction of quinolines and hydrosilylation of imines catalyzed by a mesoionic carbene-stabilized silylium ion.
- Park, S., & Chang, S. (2017). Catalytic hydrosilylation of N-heteroarenes: recent advances and new synthetic applications. Accounts of Chemical Research, 50(8), 2095-2105.
- Wang, Z. (2010). Comprehensive organic name reactions and reagents. John Wiley & Sons.
- Watanabe, Y., Nishiyama, K., Zhang, K., Okuda, F., Kondo, T., & Tsuji, Y. (1994). Co2(CO)8-Catalyzed Ring-Opening Carbonylation of Cyclic Ethers Using N-Silylamines. Bulletin of the Chemical Society of Japan, 67(3), 879-882.
- Corriu, R. J. P., Moreau, J. J. E., & Pataud-Sat, M. (1990). Silylamines in Organic Synthesis. Reactivity of N,N-Bis(silyl) Enamines toward Electrophiles. The Journal of Organic Chemistry, 55(13), 3979-3985.
- Ioffe, S. L., & Tartakovsky, V. A. (2002). Structure and Stereodynamics of N,N-Bis(silyloxy)enamines. The Journal of Organic Chemistry, 67(20), 7063-7069.
- Schafer, A., & Schafer, L. L. (2016). N-Silylamines in catalysis: synthesis and reactivity. Chemical Society Reviews, 45(19), 5328-5347.
- Watanabe, Y., Nishiyama, K., Zhang, K., Okuda, F., Kondo, T., & Tsuji, Y. (1994). Co2(CO)8-Catalyzed Ring-Opening Carbonylation of Cyclic Ethers Using N-Silylamines. Bulletin of the Chemical Society of Japan, 67(3), 879-882.
- Schafer, A., & Schafer, L. L. (2016). N-Silylamines in catalysis: synthesis and reactivity. Chemical Society Reviews, 45(19), 5328-5347.
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PubChem. (n.d.). Ethanamine, N-ethyl-N-((triethoxysilyl)methyl)-. Retrieved from [Link]
